N-Formyl-L-phenylalanine N-Formyl-L-phenylalanine N-formyl-L-phenylalanine is an N-acyl-L-phenylalanine that is L-phenylalanine in which one of the hydrogens of the amino group has been replaced by a formyl group. It is a conjugate acid of a N-formyl-L-phenylalaninate.
Brand Name: Vulcanchem
CAS No.: 13200-85-6
VCID: VC21536850
InChI: InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC=O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

N-Formyl-L-phenylalanine

CAS No.: 13200-85-6

Cat. No.: VC21536850

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

N-Formyl-L-phenylalanine - 13200-85-6

CAS No. 13200-85-6
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name (2S)-2-formamido-3-phenylpropanoic acid
Standard InChI InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1
Standard InChI Key NSTPXGARCQOSAU-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=O
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=O

Chemical Characteristics and Structure

N-Formyl-L-phenylalanine represents a modified amino acid with specific chemical identifiers and physical properties that define its behavior in various environments and reactions.

Chemical Identifiers

PropertyValue
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.2 g/mol
CAS Registry Number13200-85-6
MDL NumberMFCD00021030

The structural composition of N-Formyl-L-phenylalanine features a formyl group (CHO-) attached to the amino group of phenylalanine, maintaining the carboxylic acid group and the distinctive phenyl side chain that characterizes the parent amino acid . This formylation modifies the reactivity of the amino terminus while preserving the chirality at the alpha carbon.

Structural Comparison with Related Compounds

Understanding N-Formyl-L-phenylalanine in the context of related compounds provides valuable insights into its potential applications and biological significance.

Comparative Analysis

When examining N-Formyl-L-phenylalanine alongside related compounds, distinct structural relationships become apparent. For instance, N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) represents a more complex peptide containing the phenylalanine moiety at its C-terminus. This tripeptide serves as a synthetic analogue of chemotactic peptides derived from various bacteria .

Table 2: Comparison Between N-Formyl-L-phenylalanine and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
N-Formyl-L-phenylalanineC₁₀H₁₁NO₃193.213200-85-6Single formylated amino acid
N-Formyl-L-methionyl-L-leucyl-L-phenylalanineC₂₁H₃₁N₃O₅S437.5559880-97-6Tripeptide with formyl group at N-terminus
N-formyl-alpha-L-aspartoyl-L-phenylalanine---Dipeptide with formyl group and aspartyl residue

This comparative analysis highlights how N-Formyl-L-phenylalanine serves as a fundamental building block that can be incorporated into more complex peptide structures with specific biological activities .

Biological Significance

The biological relevance of N-Formyl-L-phenylalanine can be partially inferred from studies on related compounds, particularly N-formylated peptides that contain phenylalanine.

Synthesis Approaches

Understanding the synthesis of N-Formyl-L-phenylalanine is essential for its production and utilization in research and potential applications.

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